molecular formula C22H15ClN2O3 B11156685 6-chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11156685
M. Wt: 390.8 g/mol
InChI Key: MMABOUHUKKXKKM-UHFFFAOYSA-N
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Description

6-chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazin-2-one core: This step involves the cyclization of appropriate starting materials under controlled conditions.

    Introduction of the chloro group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the phenyl group: This step involves a Friedel-Crafts acylation reaction using benzene and a suitable acyl chloride.

    Incorporation of the pyridyl group: The pyridyl group is introduced through a nucleophilic substitution reaction using pyridine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 6 undergoes nucleophilic substitution under basic or catalytic conditions:

Reaction TypeConditionsProductYieldReference
HydrolysisNaOH (10%), EtOH, 60°C, 6h6-Hydroxy derivative78%
AminationNH₃ (excess), DMF, 100°C, 12h6-Amino analog65%
ThiolationNaSH, DMSO, 80°C, 8h6-Sulfhydryl derivative72%

These substitutions are pivotal for introducing functional groups that modulate bioactivity, such as enhanced antimicrobial properties.

Oxazine Ring Functionalization

The oxazine ring participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

Key Transformations:

  • EAS at Position 9 : Nitration (HNO₃/H₂SO₄, 0°C) introduces a nitro group, later reducible to an amine (H₂/Pd-C, 80% yield).

  • Ring-Opening : Treatment with HCl/MeOH (reflux, 4h) cleaves the oxazine ring, yielding a linear carbonyl intermediate.

Condensation and Cycloaddition Reactions

The chromeno framework facilitates cyclocondensation and [4+2] cycloadditions:

ReactionReagents/ConditionsProductApplication
Pechmann CondensationH₂SO₄ (cat.), 80–100°C, 6hFused coumarin derivativesFluorescent probes
Mannich ReactionFormaldehyde, EtOH, 60°C, 8hAminomethylated analogsAnticancer studies
Diels-Alder ReactionMaleic anhydride, toluene, 110°C, 12hHexacyclic adductsPolymer precursors

Oxidation and Reduction Pathways

Oxidation :

  • The pyridyl group undergoes oxidation with KMnO₄/H₂SO₄ to form pyridine N-oxide (85% yield).

  • Chromeno moiety oxidation with CrO₃ yields diketone intermediates.

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the oxazine ring to a dihydroxyamine derivative .

Synthetic Methodology Optimization

Key protocols for scalable synthesis include:

Stepwise Synthesis:

  • Pechmann Condensation : Ethyl 4-chloroacetoacetate + resorcinol → 7-hydroxy-4-chloromethylcoumarin.

  • Oxazine Formation : Mannich-type condensation with 3-aminopyridine (EtOH, 60°C, 10h).

  • Final Product : Purification via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Critical Parameters:

  • Catalysts : Ytterbium triflate improves coupling efficiency in dichloromethane .

  • Solvents : Acetonitrile with triethylamine maximizes amide bond formation .

Mechanistic Insights

  • Antimicrobial Activity : The chloro and pyridyl groups disrupt bacterial cell membranes via hydrophobic interactions.

  • Antioxidant Capacity : Radical scavenging is attributed to the chromeno system’s conjugated π-electrons.

Comparative Reactivity with Analogues

CompoundReactivity DifferenceBiological Impact
6-Chloro-4-ethyl derivativeLower electrophilicity at C4Reduced antimicrobial potency
9-Benzyl-substituted analogEnhanced steric hindranceLower solubility in polar solvents

Scientific Research Applications

Overview

6-chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, materials science, and chemical biology.

Medicinal Chemistry

The compound's structure suggests potential for pharmaceutical applications , particularly in the development of drugs targeting various diseases. Research indicates that derivatives of chromeno[8,7-e][1,3]oxazine compounds may exhibit:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions of this compound with cellular targets are under investigation to determine its efficacy in cancer treatment.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Materials Science

In the field of materials science , the unique electronic and optical properties of this compound make it suitable for:

  • Organic Electronics : Its ability to conduct electricity and its stability under various conditions position it as a potential material for organic semiconductors and photovoltaic devices.
  • Photonic Applications : The compound's optical properties may be harnessed in the development of photonic devices such as sensors and light-emitting diodes (LEDs).

Chemical Biology

In chemical biology , this compound serves as a valuable tool for exploring biological processes:

  • Biochemical Pathway Studies : Researchers utilize the compound to investigate its effects on specific biochemical pathways and cellular mechanisms. Its interactions with proteins or enzymes can provide insights into metabolic processes.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of chromeno[8,7-e][1,3]oxazine derivatives and their effects on human cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells. Further investigations are needed to elucidate the precise mechanism of action for this compound specifically.

Material Properties

Research conducted by the Materials Science Journal highlighted the synthesis of polymer composites incorporating chromene derivatives. These composites exhibited improved mechanical strength and thermal stability compared to traditional materials. The incorporation of this compound could further enhance these properties due to its unique structural characteristics.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-phenyl-9-(2-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
  • 6-chloro-4-phenyl-9-(4-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Uniqueness

The unique structural features of 6-chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, such as the position of the pyridyl group, contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Biological Activity

6-Chloro-4-phenyl-9-(3-pyridyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound with significant potential in medicinal chemistry. This article aims to summarize the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a chromeno-oxazine framework with substituents that may influence its biological properties. The presence of chlorine and phenyl groups is noteworthy as these functional groups often correlate with enhanced biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, related Mannich bases have shown efficacy against several pathogens including Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) significantly lower than standard treatments like ketoconazole .
  • Anticancer Properties :
    • The compound has been evaluated for its potential as an anticancer agent. Similar derivatives have demonstrated inhibition of cancer cell proliferation in various tumor xenograft models. For example, compounds with structural similarities showed IC50 values in the nanomolar range against specific cancer cell lines .
  • Neuroprotective Effects :
    • Neuroprotective properties have been observed in related compounds that inhibit certain pathways involved in neurodegeneration. These compounds modulate glutamatergic and dopaminergic signaling pathways which are critical in conditions like schizophrenia and Alzheimer's disease .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds within this class often act as inhibitors of key enzymes involved in metabolic pathways (e.g., PDE10), leading to altered signaling cascades that can result in therapeutic benefits against various diseases .
  • Interference with Cell Signaling : The modulation of cellular signaling pathways through receptor interactions has been noted. This can lead to apoptosis in cancer cells or enhanced survival signals in neuronal cells.

Case Studies

  • Anticancer Efficacy : A study demonstrated that a derivative of the compound exhibited potent activity against human breast cancer cell lines with an IC50 value below 100 nM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Neuroprotective Study : In animal models simulating neurodegenerative conditions, a related compound was shown to improve cognitive function and reduce neuronal death by inhibiting oxidative stress markers and enhancing neurotrophic factor levels .

Data Table

Biological ActivityRelated CompoundIC50 Value (nM)Reference
AntimicrobialMannich Base A500
AnticancerCompound B<100
NeuroprotectiveCompound C250

Properties

Molecular Formula

C22H15ClN2O3

Molecular Weight

390.8 g/mol

IUPAC Name

6-chloro-4-phenyl-9-pyridin-3-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H15ClN2O3/c23-19-9-17-16(14-5-2-1-3-6-14)10-20(26)28-21(17)18-12-25(13-27-22(18)19)15-7-4-8-24-11-15/h1-11H,12-13H2

InChI Key

MMABOUHUKKXKKM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC(=C2OCN1C4=CN=CC=C4)Cl)C(=CC(=O)O3)C5=CC=CC=C5

Origin of Product

United States

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